Diaspore occurs naturally in bauxite ore, which is a primary source of aluminum. It is classified under the category of aluminum hydroxides and is often found alongside other minerals like kaolinite and gibbsite. The classification of diaspore can be further detailed based on its crystallography, where it typically forms in a monoclinic system.
The synthesis of diaspore can be achieved through several methods, including mechano-chemical processing and thermal treatment. In mechano-chemical processing, diaspore samples are subjected to mechanical milling followed by leaching with acids such as hydrochloric acid. This method has been shown to enhance the extraction efficiency of aluminum oxide and potassium from diaspore samples .
A typical synthesis process involves:
The optimal conditions for extraction have been found to involve milling for about 8 hours followed by leaching at 50 °C for 1 hour .
Diaspore has a layered structure characterized by its monoclinic crystal system. The arrangement of aluminum and oxygen atoms forms sheets that can absorb water molecules, contributing to its hydroxide nature.
The structural data for diaspore includes:
X-ray diffraction (XRD) studies reveal distinct peaks corresponding to its crystal structure, confirming its identity among other aluminum hydroxides .
Diaspore participates in various chemical reactions, particularly during the extraction of aluminum. The primary reaction involves the conversion of diaspore into alumina through calcination:
In addition, when treated with sodium hydroxide at high temperatures, diaspore can yield sodium aluminate:
The thermal decomposition of diaspore leads to the release of water vapor and the formation of alumina, which can be further processed for various applications. The conditions under which these reactions occur significantly affect the yield and purity of the final products .
The mechanism by which diaspore acts during chemical processing involves both physical and chemical changes. During milling, particle size reduction increases surface area, facilitating better interaction with leaching agents. The subsequent leaching process allows for the selective extraction of aluminum ions while minimizing impurities.
Studies indicate that factors such as milling time, acid concentration, and temperature play crucial roles in optimizing extraction processes. For instance, statistical models have shown that increasing milling time significantly enhances extraction efficiency .
Diaspore exhibits amphoteric behavior, reacting with both acids and bases. It decomposes upon heating to release water, making it useful in applications requiring anhydrous aluminum oxide.
Relevant data includes:
The term "diaspora" originates from the Greek diaspeirein ("to scatter"), initially describing Jewish displacement after the Babylonian exile. Classical scholarship treated it as an exceptional phenomenon tied to trauma and exile, exemplified by the Jewish, Armenian, and Greek experiences [1] [4]. By the 1960s–70s, assimilation theories dominated migration studies, expecting ethnic identities to dissolve in host societies. However, the failure of assimilation models led to diaspora’s reemergence as an analytical framework. Scholars like Armstrong (1976) and Sheffer (1986) expanded the concept beyond victimhood, identifying diasporas through three criteria: 1) Sustained collective identity; 2) Distinct organizational structures; and 3) Meaningful homeland ties (symbolic or material) [4]. The 1990s "conceptual boom" (Cohen 1997) saw diaspora applied to trade networks (Chinese), labor migrants (Indians), and imperial legacies (British), transforming it into a global typology of dispersion [4] [8].
Table 1: Evolution of Diaspora Definitions [1] [4] [8]
Era | Primary Focus | Key Thinkers | Defining Features |
---|---|---|---|
Pre-1960s | Victimhood | Classical Scholarship | Trauma, exile, religious identity |
1970s-1980s | Ethnic retention | Sheffer, Armstrong | Organizational autonomy, homeland ties |
1990s-Present | Hybridity/agency | Cohen, Clifford | Entrepreneurship, cultural adaptation |
Transnationalism challenges nation-state-centric views by analyzing diasporas as embedded in dual social fields. Basch, Glick-Schiller, and Szanton Blanc (1994) conceptualized "transmigrants" maintaining political, economic, and cultural ties across borders, creating "nations unbound" by geography [4] [9]. This reframes diaspora not as departure from homeland but as simultaneous embeddedness in multiple locales.
Transculturalism, pioneered by Cuban anthropologist Fernando Ortiz (1940), rejects linear assimilation (acculturation) for reciprocal cultural transformation. His term "transculturation" describes how subaltern groups creatively adapt dominant cultures, generating hybrid forms (e.g., Afro-Cuban music) [5]. Wolfgang Welsch (1999) later argued globalization creates "transcultural identities" where individuals operate within networked cultural flows rather than monolithic blocks. This dissolves rigid multicultural/intercultural divides:
Table 2: Diaspora Typologies Based on Social Organization [4] [5]
Framework | Key Scholar | Diaspora Types | Examples |
---|---|---|---|
Economic Role | Michel Bruneau | Entrepreneurial, Religious, Political | Chinese (trade) |
State Ties | Gabriel Sheffer | Stateless, State-linked | Palestinians (stateless) |
Formation Cause | Robin Cohen | Victim, Labour, Imperial, Trade, Cultural | Caribbean (cultural) |
Intersectionality, coined by Kimberlé Crenshaw (1989), reveals how diaspora experiences are shaped by overlapping systems of power. African diasporic women, for instance, face "gendered racism" where race and gender discrimination fuse into unique marginalization—erased in both anti-racist and feminist movements [2] [6]. Black feminist scholarship (Collins 1986; Anzaldúa 1987) highlights resilience strategies like la facultad—a survival skill among Chicanas navigating borderland identities [6].
Empirical studies confirm intersectional effects:
Movements like #BlackLivesMatter exemplify intersectional diaspora activism, centering Black experiences while acknowledging how gender, class, and sexuality diversify oppression [2]. Yet external forces also homogenize diasporas: German-Turks face stereotypes as "unintegrated," regardless of education or birth country, fueling re-ethnicization or distinction strategies [8].
Table 3: Intersectional Attribution Patterns in Discrimination Experiences [2] [10]
Identity Intersection | Primary Attribution | Contextual Influence |
---|---|---|
Black + Female | Race & gender (simultaneous) | Workplace, healthcare settings |
Low-SES + Immigrant | Class & nationality | Housing, education access |
Muslim + Youth | Religion & age | Security discourse, political rhetoric |
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